molecular formula C4H8N2O B1279418 3-Aminopyrrolidin-2-one CAS No. 2483-65-0

3-Aminopyrrolidin-2-one

Cat. No. B1279418
CAS RN: 2483-65-0
M. Wt: 100.12 g/mol
InChI Key: YNDAMDVOGKACTP-UHFFFAOYSA-N
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Description

3-Aminopyrrolidin-2-one is a chemical compound that is part of the pyrrolidine family, characterized by the presence of an amino group attached to the pyrrolidine ring. This compound serves as a key intermediate in the synthesis of various pharmaceuticals and organic molecules due to its unique structure and reactivity.

Synthesis Analysis

The synthesis of 3-aminopyrrolidin-2-one derivatives has been explored through various methods. One approach involves the reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines, leading to the formation of 2-(2-hydroxyethyl)-3-methylaziridines, which are then expanded into 3-bromopyrrolidines and further transformed into 3-aminopyrrolidines . Another method includes an atom-economic synthesis using gold-catalyzed formal [3+2] cycloaddition between ynamides and isoxazoles to produce 2-aminopyrrole derivatives . Additionally, an asymmetric synthesis from trans-4-hydroxy-L-proline has been reported, which involves a tethered aminohydroxylation to introduce amino alcohol functionality .

Molecular Structure Analysis

The molecular structure of 3-aminopyrrolidin-2-one derivatives is characterized by the presence of an amino group and a lactam moiety within the pyrrolidine ring. This structure is versatile and can be further modified to produce a variety of substituted pyrrolidines. For instance, the reaction between N-isocyaniminotriphenylphosphorane, aldimines, and Meldrum's acid in the presence of water leads to the diastereoselective synthesis of 3,4-disubstituted N-aminopyrrolidine-2,5-diones .

Chemical Reactions Analysis

3-Aminopyrrolidin-2-ones undergo various chemical transformations. They can react with benzaldehyde to form azomethines, which can be reduced to N-substituted 3-aminopyrrolidin-2-ones . Diazotization reactions can lead to the elimination of molecular nitrogen and the formation of acetoxy or unsaturated derivatives . Moreover, 3-aminopyrrolidines can be synthesized through the rearrangement of 2-aminomethylazetidines, a method that has been used to synthesize (-)-absouline .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminopyrrolidin-2-one derivatives are influenced by their functional groups and molecular structure. These compounds typically exhibit high reactivity due to the presence of the amino group, which can participate in various chemical reactions. The lactam ring provides a site for nucleophilic attack, which is a key step in many synthetic transformations. The synthesis of optically active 3-aminopyrrolidinones has been achieved with high enantiomeric purity, indicating the potential for these compounds to be used in the synthesis of chiral molecules . Additionally, the use of N-vinylpyrrolidin-2-one as a 3-aminopropyl carbanion equivalent has been explored for the synthesis of substituted 1-pyrrolines .

Scientific Research Applications

1. Antioxidant Activity of Pyrrolidin-2-One Derivatives

  • Application Summary: Pyrrolidin-2-one derivatives, including 1-aminopyrrolidin-2-one, have been synthesized and investigated for their antioxidant activities. The DPPH method was adopted for exploring free radical scavenging ability of the synthesized compounds .
  • Methods of Application: The compounds were synthesized and their antioxidant activities were investigated using the DPPH method .
  • Results: All the synthesized compounds are potent or moderate antioxidants except compound 2 and 9 that exhibited no antioxidant potency using gallic acid as standard .

2. Partial Agonists at the Glycine Site of the NMDA Receptor

  • Application Summary: Derivatives of 1-hydroxy-3-aminopyrrolidin-2-one (HA-966) have been found to be partial agonists at the glycine site of the NMDA receptor .
  • Methods of Application: The antagonist effect of (+/-)-3-amino-1-hydroxypyrrolid-2-one (HA-966) at the N-methyl-D-aspartate (NMDA) receptor occurs through a selective interaction with the glycine modulatory site within the receptor complex .
  • Results: The ®- (+)-enantiomer was found to be a selective glycine/NMDA receptor antagonist, a property that accounts for its anticonvulsant activity in vivo .

3. Pyrrolidine in Drug Discovery

  • Application Summary: The five-membered pyrrolidine ring, including 3-Aminopyrrolidin-2-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Methods of Application: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
  • Results: This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

4. Chemical Transformations of 3-Aminopyrrolidin-2-Ones

  • Application Summary: 3-Aminopyrrolidin-2-ones containing a fused norbornane or spirocyclopropane fragment react with benzaldehyde to give azomethines .
  • Methods of Application: These azomethines can be transformed into N-substituted 3-aminopyrrolidin-2-ones by reduction with sodium borohydride .
  • Results: The study provides a new method for the synthesis of N-substituted 3-aminopyrrolidin-2-ones .

5. Proteomics Research

  • Application Summary: 3-Aminopyrrolidin-2-one hydrochloride is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
  • Methods of Application: The specific methods of application in proteomics research are not detailed in the source .
  • Results: The outcomes of this application are not specified in the source .

6. Aminoacetylation of Activated Aziridines

  • Application Summary: 3-Aminopyrrolidin-2-one is used in the aminoacetylation of activated aziridines . This process involves the reaction of a masked amino acid with terminal aziridines, affording 3-(N-substituted)amino-pyrrolidin-2-ones in high yield and excellent diastereoselectivity .
  • Methods of Application: The specific methods of application involve the reaction of a masked amino acid with terminal aziridines .
  • Results: The process yields 3-(N-substituted)amino-pyrrolidin-2-ones in high yield and excellent diastereoselectivity .

Safety And Hazards

3-Aminopyrrolidin-2-one is classified as a skin corrosion/irritation hazard (Category 1A, 1B, 1C), H314 . It causes severe skin burns and eye damage . Protective measures such as wearing protective gloves, clothing, and eye protection are recommended when handling this compound .

properties

IUPAC Name

3-aminopyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-3-1-2-6-4(3)7/h3H,1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDAMDVOGKACTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopyrrolidin-2-one

CAS RN

2483-65-0
Record name 3-aminopyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
Y Vo-Hoang, C Gasse, M Vidal, C Garbay, H Galons - Tetrahedron letters, 2004 - Elsevier
… The 3-aminopyrrolidin-2-one motive is present in compounds of biological interest such as … its reduction to N-benzyl-3-aminopyrrolidin-2-one 2a. We have previously described several …
Number of citations: 17 www.sciencedirect.com
PD Leeson, BJ Williams, M Rowley, KW Moore… - Bioorganic & Medicinal …, 1993 - Elsevier
The in vitro activies of 4-substituted and bicyclic analogues of the glycine-site NMDA partial agonist HA-966 (1) reveal strict structure-activity requirements reflecting subtle …
Number of citations: 30 www.sciencedirect.com
IV Kostyuchenko, EV Shulishov, RR Rafikov… - Russian Chemical …, 2009 - Springer
… We found that condensation of 3 aminopyrrolidin 2 one 2 or 3 with benzaldehyde in boiling CH2Cl2 in the presence of anhydrous MgSO4 easily leads to azomethine 4 or 5, respectively…
Number of citations: 2 link.springer.com
NJ Greenfield, GD Fasman - Journal of the American Chemical …, 1970 - ACS Publications
… of the amide in 3-aminopyrrolidin-2-one), and therefore might reverse the sign of the -* … -one studied herein is opposite to the configuration of l-3aminopyrrolidin-2-one. Second, we …
Number of citations: 33 pubs.acs.org
YR Galina, AN Lobov, RM Sultanova… - Russian Journal of …, 2012 - researchgate.net
… We have found that heating of a solution of 3-aminopyrrolidin-2-one (I) or 5-amino-3-exo-azatricyclo[5.2.1.02,6]decan-4-one (II) with isopentyl nitrite in chloroform in the presence of ~15 …
Number of citations: 3 www.researchgate.net
Y Knobler, E Bonni, T Sheradsky - The Journal of Organic …, 1964 - ACS Publications
… A mechanism is postulated for direct conversion of «-amino-y-butyrolactone into 1-ary] 3-aminopyrrolidin-2-one, based on an unfavorable equilibrium for y-hydroxy bu tyr-N-aryl amide …
Number of citations: 19 pubs.acs.org
NJ Greenfield, GD Fasman - Biopolymers: Original Research on …, 1969 - Wiley Online Library
… In hydroxylic solvents the circular dichroism spectra of 3-aminopyrrolidin-2-one can be … In acetonitrile, however, the circular dichroism spectrum of 3-aminopyrrolidin-2-one shows an …
Number of citations: 43 onlinelibrary.wiley.com
FS Richardson, R Strickland… - The Journal of Physical …, 1973 - ACS Publications
… ir* transition, the calculated rotatory strengths are in qualitative agreement with experiment for all systems except the 3-aminopyrrolidin-2one structures where the computed values differ …
Number of citations: 34 pubs.acs.org
VA Gorpinchenko, DV Petrovcx, SS Lozhkin… - Chemistry of …, 2009 - Springer
… Under these conditions 3-aminopyrrolidin-2-one 7 was obtained in 84% yield from ester 1, probably as a result of cyclocondensation of the intermediate diamine 6a. Hydrogenation of …
Number of citations: 2 link.springer.com
ВА Горпинченко, ДВ Петров, CC Ложкин… - Chemistry of …, 2022 - 5.179.29.131
… Raney nickel of the methyl ester of 1H-pyrazoline-3-carboxylic acid and also of its 4-phenyl and 5-methoxycarbonyl-substituted analogs, leads respectively to 3-aminopyrrolidin-2-one, …
Number of citations: 3 5.179.29.131

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